molecular formula C25H33N3O4 B11516147 ethyl (4-{[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]amino}phenyl)acetate

ethyl (4-{[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]amino}phenyl)acetate

Cat. No.: B11516147
M. Wt: 439.5 g/mol
InChI Key: IGZUHXJOCCNLEQ-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[(E)-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)AMINO]PHENYL}ACETATE is a complex organic compound with a unique structure that includes both ester and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[(E)-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)AMINO]PHENYL}ACETATE typically involves multiple steps. One common method includes the condensation of 4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROBENZALDEHYDE with 4-AMINOACETOPHENONE under basic conditions to form the intermediate Schiff base. This intermediate is then esterified with ETHYL BROMOACETATE in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[(E)-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)AMINO]PHENYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: 4-[BIS(2-METHYLPROPYL)AMINO]-3-AMINOBENZALDEHYDE.

    Reduction: 2-{4-[(E)-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)AMINO]PHENYL}ACETIC ACID.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

ETHYL 2-{4-[(E)-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)AMINO]PHENYL}ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[(E)-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)AMINO]PHENYL}ACETATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{4-[(E)-({4-[DIMETHYLAMINO]-3-NITROPHENYL}METHYLIDENE)AMINO]PHENYL}ACETATE: Similar structure but with dimethylamino instead of bis(2-methylpropyl)amino.

    METHYL 2-{4-[(E)-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)AMINO]PHENYL}ACETATE: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

ETHYL 2-{4-[(E)-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)AMINO]PHENYL}ACETATE is unique due to the presence of the bis(2-methylpropyl)amino group, which can influence its chemical reactivity and biological activity. This structural feature can provide distinct properties compared to other similar compounds.

Properties

Molecular Formula

C25H33N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 2-[4-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylideneamino]phenyl]acetate

InChI

InChI=1S/C25H33N3O4/c1-6-32-25(29)14-20-7-10-22(11-8-20)26-15-21-9-12-23(24(13-21)28(30)31)27(16-18(2)3)17-19(4)5/h7-13,15,18-19H,6,14,16-17H2,1-5H3

InChI Key

IGZUHXJOCCNLEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)N(CC(C)C)CC(C)C)[N+](=O)[O-]

Origin of Product

United States

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